molecular formula C21H18FN3O2S B11425628 8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11425628
M. Wt: 395.5 g/mol
InChI Key: LWYMDDMGHSKMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    Structure: It contains fused rings, including a thiadiazine ring and a pyridine ring.

    Functional Groups: Fluorophenyl, methoxyphenyl, and a cyano group (carbonitrile).

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, functional group transformations, and ring closures.

    Key Intermediates: Formation of the thiadiazine ring and subsequent functionalization steps.

    Reaction Conditions: Solvents, temperatures, and catalysts play crucial roles.

Industrial Production::

    Challenges: The compound’s complexity makes large-scale production challenging.

    Process Optimization: Researchers continually optimize synthetic routes for industrial scalability.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: May exhibit pharmacological effects (e.g., anticancer, antimicrobial).

    Industry: Employed in the synthesis of complex molecules.

Mechanism of Action

    Targets: Interacts with specific receptors, enzymes, or cellular pathways.

    Pathways: Modulates biochemical processes, affecting cell function.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system and specific substituents set it apart.

    Similar Compounds: Related heterocyclic structures (e.g., pyridines, thiadiazines).

Remember, this compound’s intricate name reflects its fascinating chemistry!

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18FN3O2S/c1-27-17-8-6-16(7-9-17)24-12-25-20(26)10-18(14-2-4-15(22)5-3-14)19(11-23)21(25)28-13-24/h2-9,18H,10,12-13H2,1H3

InChI Key

LWYMDDMGHSKMIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.